N,N-Diisopropylethylenediamine

Description

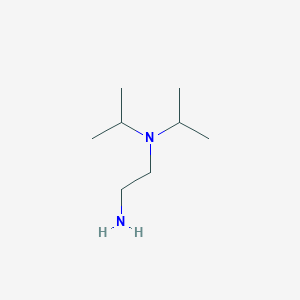

Structure

3D Structure

Properties

IUPAC Name |

N',N'-di(propan-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURJNMSGPBXOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059518 | |

| Record name | N,N-Bis(1-methylethyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-05-1 | |

| Record name | N,N-Diisopropylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diisopropylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(1-methylethyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyldiisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Diisopropylethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU8JY5NTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Diisopropylethylenediamine (CAS: 4013-94-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine, with the CAS number 4013-94-9, is a diamine characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This structure imparts unique steric and electronic properties, making it a valuable building block and ligand in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development and coordination chemistry, and relevant safety information. Detailed experimental protocols for its synthesis and use in key applications are provided to facilitate its practical implementation in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties of N,N'-Diisopropylethylenediamine is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of N,N'-Diisopropylethylenediamine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀N₂ | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 169-171 °C (lit.) | [3] |

| Density | 0.798 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4289 (lit.) | |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Water Solubility | Miscible | [3] |

| CAS Number | 4013-94-9 | [1] |

| InChI | 1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 | [1] |

| SMILES | CC(C)NCCNC(C)C | [1] |

Safety is paramount when handling any chemical. Table 2 outlines the key safety information for N,N'-Diisopropylethylenediamine according to the Globally Harmonized System (GHS).

Table 2: GHS Safety Information for N,N'-Diisopropylethylenediamine

| Hazard Class | Hazard Statement | Pictogram | Precautionary Statements | Reference(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapour | GHS02 | P210, P233, P240, P280 | [4] |

| Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05 | P303+P361+P353, P305+P351+P338 | [4] |

Spectroscopic Data

Characterization of N,N'-Diisopropylethylenediamine is typically performed using a combination of spectroscopic techniques. The expected spectral features are summarized below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the methyl and methine protons of the isopropyl groups, the secondary amine protons, and the methylene protons of the ethylenediamine bridge. The ¹³C NMR spectrum will show corresponding signals for the different carbon environments.[1][2]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for N-H and C-N bond vibrations.[1][2]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (144.26 g/mol ). The fragmentation pattern is typically dominated by α-cleavage, characteristic of aliphatic amines.[2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of N,N'-Diisopropylethylenediamine and its application in the synthesis of a copper complex and the nootropic drug pramiracetam.

Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis

This protocol is based on a patented industrial synthesis method.[5]

Experimental Workflow:

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride (93 g, 0.465 mol)

-

Benzene (279 g)

-

Liquid ammonia (119 g, 7 mol)

-

High-pressure reaction kettle with stirring and temperature measuring device

Procedure:

-

Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and benzene.

-

Seal the kettle and press in the liquid ammonia.

-

Gradually raise the temperature to 120 °C over 3 hours, allowing the pressure to reach 6 MPa.

-

Maintain the reaction at this temperature and pressure for a specified time (e.g., several hours, as determined by reaction monitoring).

-

After the reaction is complete, cool the kettle and carefully vent the excess ammonia.

-

The resulting mixture is then processed, typically involving filtration to remove any solid byproducts, followed by distillation of the filtrate to isolate the pure N,N'-diisopropylethylenediamine.

Synthesis of a Dinuclear Copper(II) Complex

N,N'-Diisopropylethylenediamine can be derivatized to act as a ligand for transition metals. The following protocol describes the synthesis of a dinuclear copper(II) complex.

Experimental Workflow:

Materials:

-

Tridentate N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand (L) (0.645 g, 3 mmol)

-

Cu(ClO₄)₂·6H₂O (1.148 g, 3 mmol)

-

Methanol (18 mL total)

-

Toluene

-

Acetonitrile

Procedure:

-

Dissolve the ligand (L) in 12 mL of methanol.

-

In a separate flask, dissolve Cu(ClO₄)₂·6H₂O in 6 mL of methanol.

-

Slowly add the copper(II) perchlorate solution to the ligand solution while stirring.

-

Continue stirring the resulting greenish-blue solution for 20 minutes at room temperature.

-

A violet solid will precipitate from the solution.

-

Collect the precipitate by filtration and dry it under vacuum.

-

For further purification, the compound can be recrystallized by diffusion of toluene into an acetonitrile solution of the complex.

Application in the Synthesis of Pramiracetam

N,N'-Diisopropylethylenediamine is a key intermediate in the synthesis of the nootropic drug pramiracetam.

Experimental Workflow:

References

- 1. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]

- 3. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]

- 4. N,N'-Diisopropylethylenediamine - Safety Data Sheet [chemicalbook.com]

- 5. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of N,N'-Diisopropylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine, systematically named N,N'-di(propan-2-yl)ethane-1,2-diamine, is a diamine characterized by an ethylenediamine backbone with isopropyl substituents on each nitrogen atom.[1] This structure imparts significant steric hindrance around the nitrogen atoms, influencing its reactivity and coordination chemistry. It is a colorless liquid with a characteristic amine odor and is miscible with water.[1] This document provides a comprehensive overview of the molecular structure of N,N'-Diisopropylethylenediamine, including its key identifiers, structural parameters, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of N,N'-Diisopropylethylenediamine is defined by its ethylenediamine core and two isopropyl groups. The presence of two secondary amine functionalities and the steric bulk of the isopropyl groups are key features that dictate its chemical behavior.[1]

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | N,N'-di(propan-2-yl)ethane-1,2-diamine | [2] |

| CAS Number | 4013-94-9 | [2] |

| Molecular Formula | C8H20N2 | [2] |

| Molecular Weight | 144.26 g/mol | [2] |

| Synonyms | 1,2-Bis(isopropylamino)ethane, N,N'-Disopropylethylene diamine | [2] |

Structural Diagram

Caption: Molecular structure of N,N'-Diisopropylethylenediamine.

Conformational Analysis

Due to the free rotation around the C-C and C-N single bonds, N,N'-Diisopropylethylenediamine can exist in various conformations. Computational studies on similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that the anti-anti conformation represents the global minimum on the potential energy surface in the gas phase.[3] This suggests that a staggered conformation of the ethylenediamine backbone is likely to be energetically favorable for N,N'-Diisopropylethylenediamine as well, to minimize steric interactions between the bulky isopropyl groups.

Spectroscopic Data Summary

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and N-H protons. | [1] |

| ¹³C NMR | Resonances for the methyl, methine, and methylene carbons. | [2] |

| FTIR | Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-H stretching (2850-2970 cm⁻¹), N-H bending (1550-1650 cm⁻¹), and C-N stretching (1020-1250 cm⁻¹). | [1] |

| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z 144. Fragmentation is dominated by α-cleavage, leading to the formation of stable iminium ions. | [1] |

Experimental Protocols

Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis

This protocol is based on the method described in patent CN1634856A.[4]

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride

-

Liquid ammonia

-

Solvent (e.g., benzene, dichloromethane, or carbon tetrachloride)[4]

-

High-pressure reaction kettle with stirring and temperature measuring device

Procedure:

-

Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent. A typical weight ratio of hydrochloride to solvent is between 1:2 and 1:5.[4]

-

Seal the reactor and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia should be in the range of 1:5 to 1:15.[4]

-

Heat the mixture to a temperature between 80°C and 120°C while stirring.[4]

-

Maintain the reaction pressure between 2 and 6 MPa.[4]

-

Allow the reaction to proceed for 2 to 6 hours.[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

-

The reaction mixture can then be worked up by standard procedures, such as filtration to remove ammonium chloride, followed by distillation of the solvent and purification of the product by vacuum distillation.[1]

Characterization by NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-25 mg of N,N'-Diisopropylethylenediamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Process the data to obtain the chemical shifts, coupling constants, and integration values for structural confirmation.

Characterization by FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat N,N'-Diisopropylethylenediamine onto the ATR crystal.

-

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Characterization by Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

-

Analyze the fragmentation pattern to confirm the molecular structure. The primary fragmentation pathway for aliphatic amines like N,N'-Diisopropylethylenediamine is α-cleavage of the C-C bond adjacent to the nitrogen atom.[1]

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of N,N'-Diisopropylethylenediamine.

References

An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Diisopropylethylenediamine, a crucial intermediate in the pharmaceutical and chemical industries. This document details established synthetic methodologies, rigorous purification protocols, and analytical techniques for quality control, presented in a format tailored for laboratory and process development applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most prominent and high-yielding method is the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride. Alternative methods, such as the catalytic hydrogenation of N,N-diisopropylaminoacetonitrile and direct alkylation of ethylenediamine, offer different advantages and challenges.

High-Pressure Ammonolysis of N,N-diisopropylaminoethyl Chloride Hydrochloride

This one-step synthesis is noted for its high yield (up to 91%) and relatively simple process, making it an attractive option for industrial production.[1][2] The reaction involves the nucleophilic substitution of the chloride by ammonia under elevated temperature and pressure.

Reaction Scheme:

(CH₃)₂CH-N(CH₂CH₂Cl)·HCl + NH₃ → (CH₃)₂CH-NH-CH₂CH₂-NH-CH(CH₃)₂ + NH₄Cl

A summary of reaction conditions and corresponding yields from various examples is presented in Table 1.

Table 1: Reaction Parameters for the High-Pressure Ammonolysis Synthesis of this compound [2][3]

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

| Starting Material | N,N-diisopropylaminoethyl chloride hydrochloride | N,N-diisopropylaminoethyl chloride hydrochloride | N,N-diisopropylaminoethyl chloride hydrochloride | N,N-diisopropylaminoethyl chloride hydrochloride |

| Solvent | Benzene | Carbon Tetrachloride | Dichloromethane | Dichloroethane |

| Molar Ratio (Ammonia:Starting Material) | ~15:1 | ~10:1 | ~5:1 | ~8:1 |

| Temperature (°C) | 120 | 100 | 80 | 120 |

| Pressure (MPa) | 6 | 4 | 2 | 3.5 |

| Reaction Time (hours) | Not specified | 6 | 2 | 5 |

| Yield (%) | 91.07 | 88.10 | 61.90 | 84.76 |

Catalytic Hydrogenation of N,N-diisopropylaminoacetonitrile

Another high-yield method involves the catalytic hydrogenation of N,N-diisopropylaminoacetonitrile. This process can achieve a conversion rate of up to 99.9% with a product selectivity of 92.6% using a Reynolds cobalt catalyst in a benzene solvent.[2] However, this method requires harsh reaction conditions, including high pressures of 9-10 MPa, and the catalyst can be expensive and difficult to recover.

Reductive Amination

Conceptually, this compound can be synthesized via the reductive amination of a suitable carbonyl compound with an amine, followed by the reduction of the intermediate imine.[1] For instance, the reaction of an amino-aldehyde or amino-ketone with diisopropylamine, followed by reduction, could yield the target molecule. While a fundamental process in amine synthesis, specific high-yielding protocols for this compound via this route are not as commonly detailed in the literature.

Alkylation of Ethylenediamine

The direct alkylation of ethylenediamine with an isopropyl halide presents a straightforward approach. However, this method is often complicated by over-alkylation, leading to a mixture of secondary, tertiary, and quaternary ammonium salts, which can make purification challenging and reduce the yield of the desired product.

Purification of this compound

The primary method for purifying this compound is distillation under reduced pressure.[1] This technique is suitable for separating the desired product from less volatile impurities and byproducts.

General Purification Workflow:

The crude reaction mixture is first subjected to a workup procedure to remove salts and other polar impurities. This typically involves extraction and washing. The resulting organic phase is then dried, and the solvent is removed. The crude product is then purified by vacuum distillation.

Experimental Protocols

Synthesis via High-Pressure Ammonolysis (Example 1 from Table 1)

Materials:

-

N,N-diisopropylaminoethyl chloride hydrochloride (93g, 0.465 mol)

-

Benzene (279g)

-

Liquid ammonia (119g, 7 mol)

-

High-pressure reaction kettle with stirring and temperature control

Procedure:

-

Charge the high-pressure reaction kettle with N,N-diisopropylaminoethyl chloride hydrochloride and benzene.

-

Seal the kettle and press in the liquid ammonia.

-

Heat the mixture to 120°C over 3 hours, at which point the pressure should reach approximately 6 MPa.

-

Maintain the reaction at this temperature with stirring. The pressure should remain relatively constant.

-

After the reaction is complete, cool the kettle and carefully vent the excess ammonia.

-

Transfer the reaction mixture to a three-necked flask.

-

Bubble dry hydrogen chloride gas through the solution to precipitate the product as its hydrochloride salt until the solution becomes viscous.

-

Filter to collect the solid product and wash with 100 ml of benzene.

-

Dry the white solid under vacuum to yield the product (76.5g, 91.07% yield).

Purification by Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Short-path distillation head with a condenser and collection flask(s)

-

Thermometer

-

Vacuum pump with a pressure gauge and cold trap

-

Heating mantle with a stirrer

Procedure:

-

Place the crude this compound in the round-bottom flask with a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring and gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask.

-

Collect any low-boiling fractions in a separate receiving flask.

-

The pure this compound will distill at a specific temperature and pressure. The boiling point is reported as 169-171 °C at atmospheric pressure, so under vacuum, the boiling point will be significantly lower. The exact temperature will depend on the achieved vacuum.

-

Collect the main fraction in a clean, pre-weighed receiving flask.

-

Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Characterization

The purity and identity of synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Typical Observations |

| Gas Chromatography (GC) | Purity assessment | A single major peak corresponding to this compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and impurity profiling | Molecular ion peak [M]⁺ at m/z 144.26. Fragmentation pattern dominated by α-cleavage.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | ¹H NMR: Signals for methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and NH protons. ¹³C NMR: Resonances for the different carbon environments. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Characteristic absorptions for N-H stretching and bending, and C-N stretching. |

Visualizations

Caption: Synthesis workflow for this compound via high-pressure ammonolysis.

Caption: General workflow for the purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of N,N-Diisopropylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylenediamine is a crucial organic compound utilized as a versatile building block and ligand in various chemical syntheses. Its unique structural characteristics, featuring both primary and tertiary amine functionalities, make it a valuable intermediate in the production of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its core physical properties, supported by methodologies for their determination and a summary of its chemical identity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in synthetic protocols, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C8H20N2 | [1] |

| Molecular Weight | 144.26 g/mol | [2] |

| CAS Number | 121-05-1 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong amine-like | [2] |

| Boiling Point | 162.8 °C at 760 mmHg | [1] |

| 170 °C | [2] | |

| Density | 0.837 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.4289 | [1] |

| Flash Point | 49.3 °C | [1] |

| Solubility | Fully miscible in water | [1][3] |

| Soluble in organic solvents like ethanol and acetone | [4] | |

| Vapor Pressure | 2.13 mmHg at 25°C | [1] |

| pKa | 10.18 ± 0.28 (Predicted) | [1] |

Experimental Protocols for Property Determination

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard methodologies are employed for the determination of its physical and chemical properties. The following outlines the general procedures for key analytical techniques used in the characterization of this compound.[5]

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is indicative of its purity. The atmospheric boiling point of this compound can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For smaller sample quantities, micro-boiling point determination methods can be utilized.

Measurement of Density

Density is typically measured at a specified temperature, often 25 °C. A pycnometer or a digital density meter can be used for accurate measurements. The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples. An Abbe refractometer is commonly used for this measurement. A small amount of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, integrations, and coupling patterns of the signals in the NMR spectrum can be used to confirm the presence of the diisopropyl and ethylenediamine moieties.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for N-H and C-N stretching and bending vibrations.[5]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum will correspond to the molecular weight of this compound.[5][6]

-

Gas Chromatography (GC) : GC is a powerful technique for assessing the purity of volatile compounds like this compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.[5]

Illustrative Synthetic Workflow

The synthesis of this compound can be achieved through various routes. One common method involves the ammonolysis of N,N-diisopropylamino chloroethane hydrochloride. The following diagram illustrates a general workflow for its synthesis and purification.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 121-05-1 | Benchchem [benchchem.com]

- 6. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of N,N'-Diisopropylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N,N'-Diisopropylethylenediamine, a crucial building block in organic synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for N,N'-Diisopropylethylenediamine is C₈H₂₀N₂, with a molecular weight of 144.26 g/mol .[1] Its structure is characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This unique structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-Diisopropylethylenediamine in solution.

¹H NMR Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH(C H₃)₂ | ~1.03 | Doublet | 12H |

| -C H(CH₃)₂ | ~2.75 | Septet | 2H |

| -NH-C H₂-C H₂-NH- | ~2.59 | Singlet | 4H |

| -NH - | ~1.33 | Singlet (broad) | 2H |

¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

| -CH(C H₃)₂ | ~22.8 |

| -C H(CH₃)₂ | ~48.7 |

| -NH-C H₂-C H₂-NH- | ~46.9 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N'-Diisopropylethylenediamine is characterized by the following absorption bands:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3280 |

| C-H Stretch | 2965, 2930, 2870 |

| N-H Bend | 1590 |

| C-N Stretch | 1130 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N,N'-Diisopropylethylenediamine, electron ionization (EI) is a common technique.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | ~5 | [M]⁺ (Molecular Ion) |

| 129 | ~15 | [M - CH₃]⁺ |

| 101 | ~30 | [M - C₃H₇]⁺ |

| 72 | 100 | [CH(CH₃)₂NHCH₂]⁺ |

| 58 | ~40 | [CH₂NHCH(CH₃)₂]⁺ |

| 44 | ~60 | [CH₂NH₂]⁺ |

| 30 | ~50 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of N,N'-Diisopropylethylenediamine (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a clear spectrum.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is baseline corrected.

-

Peak picking is performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction:

-

The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation from any impurities.

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: m/z 10-200.

-

Scan Speed: A scan speed appropriate for the introduction method is used (e.g., 1-2 scans/second for GC-MS).

Data Processing:

-

The acquired mass spectrum shows the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for Spectroscopic Analysis.

Caption: MS Fragmentation of N,N'-Diisopropylethylenediamine.

References

Thermochemical Properties of N,N'-Diisopropylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for N,N'-Diisopropylethylenediamine (CAS: 4013-94-9), a compound of interest in various chemical and pharmaceutical applications. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document presents computationally predicted data and outlines the established experimental protocols that would be employed for their empirical determination. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical values for initial modeling and detailed methodologies for future experimental validation.

Introduction

N,N'-Diisopropylethylenediamine is a diamine with the molecular formula C8H20N2.[1] Its structure, featuring an ethylenediamine backbone with isopropyl substituents on each nitrogen atom, gives rise to its utility as a ligand in coordination chemistry and as a building block in organic synthesis.[2] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process optimization, reaction modeling, and safety assessments in its various applications, including in the synthesis of pharmaceutical intermediates.

This document compiles the currently available predicted thermochemical data for N,N'-Diisopropylethylenediamine and provides detailed, generalized experimental protocols for the determination of these properties.

Predicted Thermochemical Data

Table 1: Predicted Core Thermochemical Properties of N,N'-Diisopropylethylenediamine

| Property | Symbol | Value | Unit | Method | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | 190.38 | kJ/mol | Joback Method | [3][4] |

| Standard Enthalpy of Formation (gas) | ΔfH°(gas) | -112.07 | kJ/mol | Joback Method | [3][4] |

| Enthalpy of Fusion | ΔfusH° | 19.63 | kJ/mol | Joback Method | [3][4] |

| Enthalpy of Vaporization | ΔvapH° | 45.50 | kJ/mol | Joback Method | [3][4] |

Table 2: Predicted Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of N,N'-Diisopropylethylenediamine

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method | Source |

| 481.90 | 329.12 | Joback Method | [3][4] |

| 511.77 | 343.85 | Joback Method | [3][4] |

| 541.65 | 357.96 | Joback Method | [3][4] |

| 571.52 | 371.45 | Joback Method | [3][4] |

| 601.39 | 384.33 | Joback Method | [3][4] |

| 631.27 | 396.63 | Joback Method | [3][4] |

| 661.14 | 408.37 | Joback Method | [3][4] |

Experimental Protocols for Thermochemical Analysis

To obtain empirical thermochemical data for N,N'-Diisopropylethylenediamine, standard calorimetric techniques would be employed. The following sections detail the generalized experimental protocols for determining the standard enthalpy of formation and heat capacity.

Determination of Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like N,N'-Diisopropylethylenediamine is typically determined indirectly by first measuring its standard enthalpy of combustion (ΔcH°) using a bomb calorimeter. The enthalpy of formation can then be calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Detailed Methodology:

-

Sample Preparation: A sample of N,N'-Diisopropylethylenediamine (approximately 0.5 - 1.0 g) is accurately weighed and pressed into a pellet. A fuse wire of known length (e.g., 10 cm) and mass is also weighed.[5][6]

-

Bomb Assembly: The pellet is placed in the sample holder within the bomb calorimeter. The fuse wire is attached to the electrodes, ensuring it is in contact with the sample. The bomb is then sealed.

-

Pressurization: The bomb is purged of atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[1]

-

Calorimeter Setup: The sealed bomb is placed into the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of water. The calorimeter lid, containing a stirrer and a high-precision thermometer, is secured.

-

Temperature Equilibration and Ignition: The water is stirred to achieve thermal equilibrium. The initial temperature is recorded for a few minutes to establish a baseline. The sample is then ignited electrically.

-

Data Acquisition: The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and any remaining fuse wire is collected and weighed to determine the amount that combusted.

-

Calculation: The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).[1] Using the known enthalpies of formation for CO2(g) and H2O(l), the standard enthalpy of formation of N,N'-Diisopropylethylenediamine is then calculated via Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine heat capacity and the enthalpies of phase transitions.

Experimental Workflow for DSC

Caption: Workflow for determining heat capacity and phase transitions.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-15 mg) of N,N'-Diisopropylethylenediamine is placed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is prepared as a reference.[7]

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument's measurement cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[7]

-

Thermal Program: A temperature program is initiated. This typically involves an initial heating and cooling cycle to erase the sample's thermal history. Following this, a final heating ramp is performed at a constant rate (e.g., 10 or 20°C/min) over the desired temperature range.[7]

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the programmed temperature scan. The output is a thermogram of heat flow versus temperature.

-

Data Analysis: The heat capacity of the sample at a given temperature is determined from the heat flow curve. Any endothermic or exothermic peaks on the thermogram correspond to phase transitions (e.g., melting). The area under these peaks is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).[7]

Conclusion

While experimental thermochemical data for N,N'-Diisopropylethylenediamine remains to be published, this guide provides a solid foundation for researchers by presenting high-quality predicted values and detailing the established experimental protocols for their determination. The provided methodologies for bomb calorimetry and Differential Scanning Calorimetry are robust and widely accepted for generating the precise data required for advanced chemical and pharmaceutical development. It is recommended that future work on this compound includes the experimental validation of the thermochemical properties outlined herein.

References

- 1. nsuworks.nova.edu [nsuworks.nova.edu]

- 2. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 4. chemeo.com [chemeo.com]

- 5. web.williams.edu [web.williams.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

discovery and history of N,N-Diisopropylethylenediamine

An In-depth Technical Guide to N,N-Diisopropylethylenediamine

Introduction

This compound is an organic compound belonging to the diamine family, characterized by an ethylenediamine backbone with two isopropyl groups attached to one of the nitrogen atoms.[1] Its chemical structure, featuring both a primary and a tertiary amine, along with the steric hindrance provided by the isopropyl groups, grants it unique chemical properties. This versatility makes it a valuable intermediate and reagent in various fields, particularly in the development and synthesis of pharmaceuticals and as a ligand in coordination chemistry.[1] This document provides a comprehensive overview of its history, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Discovery and History

The scientific exploration of this compound and its structural isomers dates back to the mid-20th century, driven by research in medicinal chemistry.[1] In the early 1950s, this compound was part of a broader investigation into a series of ethylenediamine derivatives being screened for potential therapeutic activity against Mycobacterium tuberculosis.[1]

These early structure-activity relationship (SAR) studies were pivotal, concluding that the nature and size of the alkyl groups on the ethylenediamine nitrogen atoms were critical for anti-tubercular efficacy.[1] This line of inquiry culminated in a significant breakthrough: the structural modification of the related lead compound, N,N'-diisopropylethylenediamine, led to the discovery of Ethambutol in 1961.[1] Ethambutol subsequently became a first-line medication for the treatment of tuberculosis, highlighting the historical importance of this class of diamines in drug discovery.[1]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are defined by its specific physical constants and spectroscopic characteristics. This data is crucial for its application in synthesis and research.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 121-05-1 | [1][2][3] |

| Molecular Formula | C8H20N2 | [1][2][3][4] |

| Molecular Weight | 144.26 g/mol | [1][2][3][4][5] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Distinct amine odor | [1][3] |

| Boiling Point | 169–171 °C | [1][5][6] |

| Density | ~0.798 g/mL at 25 °C | [1][5][6] |

| Refractive Index | n20/D 1.4289 | [2][5][6] |

| Solubility | Fully miscible in water | [1][2][6][7] |

| Flash Point | 49.3–54 °C | [2][7] |

| pKa (Predicted) | 10.18 ± 0.28 | [2] |

| LogP | 1.76 | [2] |

Spectroscopic Data

| Technique | Observation | Source(s) |

| ¹H NMR | Shows distinct signals for methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and the primary amine protons. | [1] |

| FT-IR (cm⁻¹) | Characterized by absorption bands for N-H stretching (typically 3300-3500, weak), C-H stretching (2850-2970), N-H bending (1550-1650), and C-N stretching (1020-1250). | [1] |

| Mass Spec. (EI-MS) | Molecular ion peak [M]⁺ at m/z 144. The fragmentation pattern is dominated by α-cleavage, yielding characteristic iminium ions at m/z 129 ([M - CH₃]⁺), 86, 72, and 44. | [1] |

Synthesis and Experimental Protocols

Historically, the synthesis of substituted ethylenediamines involved harsh conditions or hazardous reagents, such as the Gabriel synthesis or high-pressure reactions with ethylene oxide.[1][8] Modern methods have shifted towards more efficient and environmentally benign processes.[1]

Key Synthetic Method: High-Pressure Ammonolysis

A prominent and industrially viable method for synthesizing this compound is the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride.[1][8] This method is noted for its high yield and improved safety profile compared to older techniques.[1]

Caption: High-pressure ammonolysis workflow for this compound synthesis.

Detailed Experimental Protocol: High-Pressure Ammonolysis

The following protocol is based on methodologies described in patent literature.[8]

-

Reactor Charging: Add N,N-diisopropylaminoethyl chloride hydrochloride (1.0 eq) and a suitable solvent, such as dichloromethane or toluene (at a weight ratio of 1:2 to 1:5 with the starting material), to a high-pressure reactor equipped with stirring and temperature control.[8]

-

Ammonia Addition: Seal the reactor and charge it with liquid ammonia (5 to 15 molar equivalents relative to the hydrochloride salt).[8]

-

Reaction Conditions: Heat the mixture to a temperature between 80–120 °C. The internal pressure will rise to 2–6 MPa. Maintain these conditions with constant stirring for 2 to 6 hours.[8]

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia.

-

Work-up:

-

Transfer the reaction mixture and filter it to remove the ammonium chloride byproduct.

-

Wash the filtrate with water to remove any remaining salts.

-

Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).

-

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by fractional distillation to obtain pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a versatile tool in several areas of chemical science.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound is a crucial building block in the synthesis of various pharmaceuticals.[1] Its most prominent role is as a key intermediate in the production of the nootropic drug pramiracetam .[1][8] It is also utilized in the synthesis of certain anti-inflammatory agents and in the preparation of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have been investigated for their antitumor activity.[1][2]

Caption: Role as a key intermediate in the synthesis of Pramiracetam.

Ligand in Coordination Chemistry

With two nitrogen atoms possessing lone pairs of electrons, this compound functions as a versatile bidentate ligand.[1] It readily forms stable chelate complexes with a variety of transition metals, such as copper(II).[1][6] The steric bulk of the diisopropyl groups can influence the geometry and reactivity of the resulting metal complex, which is a valuable feature in the design of catalysts.[1] These complexes have applications in materials science, with some exhibiting thermochromic properties, and are used as ligands for metathesis catalysts.[1][6][7]

Caption: Formation of a bidentate metal complex.

Reagent in Organic and Polymer Synthesis

In organic synthesis, the compound is used to produce other molecules, such as 1,4-diisopropyl-piperazin-2-one.[1][7] Its asymmetric structure also makes it a candidate for use in chiral synthesis to produce enantiopure compounds.[1] In polymer chemistry, it has been employed for the aminolysis of polymers like poly(β-benzyl l-aspartate) to create functionalized cationic polyaspartamides.[1] These resulting polymers can exhibit pH and thermo-sensitivities, making them suitable for developing "smart" materials for applications such as controlled drug delivery.[1]

Conclusion

From its origins in mid-century medicinal chemistry to its modern applications, this compound has proven to be a compound of significant scientific and commercial interest. Advances in synthetic methodologies have made it more accessible and safer to produce, expanding its utility. For professionals in drug development, organic synthesis, and materials science, this compound offers a unique combination of steric and electronic properties, making it a valuable building block for creating complex and functional molecules. Continued research into its applications, particularly in catalysis and polymer science, is expected to further broaden its impact.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 121-05-1 | AAA12105 [biosynth.com]

- 4. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N -Diisopropylethylenediamine 99 4013-94-9 [sigmaaldrich.com]

- 6. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]

- 7. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability and Reactivity Profile of N,N'-Diisopropylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylethylenediamine, a key organic compound, is widely utilized in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its unique structural characteristics, featuring a central ethylenediamine backbone with two isopropyl groups attached to the nitrogen atoms, confer a specific reactivity profile that makes it an invaluable tool in modern organic chemistry. This technical guide provides a comprehensive overview of the stability and reactivity of N,N'-Diisopropylethylenediamine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Properties and Stability

N,N'-Diisopropylethylenediamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is miscible with water and soluble in common organic solvents like ethanol and acetone.[1] Its stability is a critical factor in its handling, storage, and application in chemical reactions.

Thermal Stability

Table 1: Physical and Chemical Properties of N,N'-Diisopropylethylenediamine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀N₂ | |

| Molecular Weight | 144.26 g/mol | |

| Boiling Point | 169-171 °C | |

| Density | 0.798 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4289 | |

| Flash Point | 52 °C (closed cup) |

Hydrolytic Stability

Information regarding the quantitative hydrolytic stability of N,N'-Diisopropylethylenediamine at various pH values is limited in publicly available literature. However, as an amine, it is expected to be stable in neutral and basic aqueous solutions. In acidic solutions, it will form ammonium salts. Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation.

Handling and Storage

N,N'-Diisopropylethylenediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety goggles, and a face shield, should be worn.[4] It is also air-sensitive and should be stored under an inert atmosphere.[5] Incompatible materials to be avoided during storage and handling include strong oxidizing agents and strong acids.[4]

Reactivity Profile

The reactivity of N,N'-Diisopropylethylenediamine is largely dictated by the presence of two secondary amine groups and the steric hindrance imposed by the isopropyl substituents. This unique combination makes it a versatile reagent in organic synthesis.

Basicity and Role as a Non-Nucleophilic Base

With a pKa of its conjugate acid around 10.75, N,N'-Diisopropylethylenediamine is a moderately strong base.[1] The bulky isopropyl groups sterically hinder the nitrogen atoms, making it a poor nucleophile. This characteristic is highly advantageous in reactions where a base is required to neutralize acids generated in situ without competing in nucleophilic substitution reactions. This is particularly crucial in peptide coupling reactions where it acts as a proton scavenger.

Reactivity with Electrophiles

N,N'-Diisopropylethylenediamine readily reacts with acyl halides to form amides. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl halide.[6][7] Due to the presence of two amine groups, di-acylation is possible. In many synthetic applications, it is used as a base to neutralize the HCl generated during the acylation of a primary or secondary amine with an acyl chloride.

Similar to other secondary amines, N,N'-Diisopropylethylenediamine can undergo N-alkylation with alkyl halides. The steric hindrance from the isopropyl groups may slow down the reaction rate compared to less hindered amines.

Role as a Ligand in Coordination Chemistry

The two nitrogen atoms of N,N'-Diisopropylethylenediamine can act as a bidentate ligand, coordinating to various transition metal centers to form stable complexes. It has been used to synthesize complexes with copper(II) and other metals.[2] The steric bulk of the isopropyl groups influences the coordination geometry and the properties of the resulting metal complexes, which have applications in catalysis and materials science.

Experimental Protocols

Amide Synthesis using HBTU and N,N'-Diisopropylethylenediamine

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent and N,N'-Diisopropylethylenediamine as the base.

Experimental Workflow for Amide Synthesis

Caption: General workflow for a typical amide synthesis using HBTU and N,N'-Diisopropylethylenediamine.

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and HBTU (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).[8]

-

Add N,N'-Diisopropylethylenediamine (2 equivalents) to the solution and stir for a few minutes.[8]

-

Add the amine (1 equivalent) to the reaction mixture.[8]

-

Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Synthesis of a Dinuclear Copper(II) Complex

This protocol outlines the synthesis of a dinuclear copper(II) complex using a tridentate ligand derived from N,N'-Diisopropylethylenediamine.

Experimental Workflow for Copper Complex Synthesis

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. fishersci.com [fishersci.com]

- 5. A17114.22 [thermofisher.cn]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. rsc.org [rsc.org]

Methodological & Application

N,N-Diisopropylethylenediamine in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylenediamine, a sterically hindered vicinal diamine, has emerged as a versatile ligand in the field of catalysis. Its unique structural and electronic properties make it a valuable component in various metal-catalyzed transformations, influencing reaction rates, selectivity, and catalyst stability. This document provides detailed application notes and protocols for the use of this compound in key catalytic reactions, drawing from established methodologies in organometallic chemistry.

Application in Ruthenium-Catalyzed Olefin Metathesis

This compound can serve as an ancillary ligand in ruthenium-based olefin metathesis catalysts. The steric bulk of the diisopropyl groups can modulate the reactivity and selectivity of the catalyst. While specific examples detailing the in-situ or pre-complexation with N,N'-Diisopropylethylenediamine are not extensively documented in readily available literature, a general protocol for synthesizing a ruthenium complex with a related NNN pincer ligand provides a foundational methodology. This can be adapted for the synthesis of a Ru-N,N'-Diisopropylethylenediamine complex.

Protocol: Synthesis of a Ruthenium(II) Complex with a Diamine Ligand (General Procedure)

This protocol is adapted from methodologies for synthesizing ruthenium complexes with nitrogen-based ligands.

Materials:

-

Ru(PPh₃)₃Cl₂ (Ruthenium(II) tris(triphenylphosphine) dichloride)

-

N,N'-Diisopropylethylenediamine

-

Toluene, anhydrous

-

Schlenk flask and line

-

Magnetic stirrer and heat plate

-

Standard glassware for inert atmosphere techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Ru(PPh₃)₃Cl₂ (1 equivalent) in anhydrous toluene.

-

Add a stoichiometric equivalent of N,N'-Diisopropylethylenediamine to the solution.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Reduce the solvent volume under vacuum.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired ruthenium complex.

Characterization: The synthesized complex should be characterized by standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow for Ruthenium Complex Synthesis

Caption: General workflow for the synthesis of a Ruthenium-Diamine complex.

Application in Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands are frequently employed in copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, to facilitate the formation of carbon-heteroatom bonds. The N,N'-Diisopropylethylenediamine ligand can enhance the solubility and reactivity of the copper catalyst.

Protocol: Copper-Catalyzed N-Arylation of Benzimidazole (Chan-Lam Coupling)

This protocol is a general procedure for the Chan-Lam coupling reaction, where N,N'-Diisopropylethylenediamine can be used as the ligand.

Materials:

-

Copper(II) salt (e.g., CuCl₂, 3 mol%)

-

N,N'-Diisopropylethylenediamine (if used as a separate ligand, 6 mol%) or a pre-formed Copper-Diamine complex (3 mol%)

-

Benzimidazole (1 equivalent)

-

Arylboronic acid (3 equivalents)

-

Methanol

-

Reaction tube

-

Magnetic stirrer and heat plate

Procedure:

-

To a reaction tube, add the copper catalyst (or a mixture of the copper salt and N,N'-Diisopropylethylenediamine ligand), benzimidazole, and arylboronic acid.

-

Add methanol as the solvent.

-

Seal the tube and heat the reaction mixture at 40 °C with stirring for 12 hours under an air atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the N-arylated benzimidazole.

Quantitative Data Summary (Illustrative for Chan-Lam Coupling with Diamine Ligands):

| Entry | Arylboronic Acid | Product Yield (%) |

| 1 | Phenylboronic acid | Up to 96% |

| 2 | 4-Methoxyphenylboronic acid | High |

| 3 | 4-Bromophenylboronic acid | High |

Note: The yields are representative of Chan-Lam reactions with related copper-diamine complexes and may vary with N,N'-Diisopropylethylenediamine.

Catalytic Cycle for Copper-Catalyzed N-Arylation

Applications of N,N'-Diisopropylethylenediamine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylethylenediamine is a versatile diamine that finds numerous applications in organic synthesis, primarily as a sterically hindered base, a ligand for transition metal catalysis, and a key building block for synthesizing complex molecules. Its unique structural features, particularly the bulky isopropyl groups on the nitrogen atoms, impart specific reactivity and selectivity in various chemical transformations. This document provides detailed application notes and experimental protocols for its principal uses.

Non-Nucleophilic Base in Amide Bond Formation

Application Note: N,N'-Diisopropylethylenediamine, often used interchangeably with its close analog N,N-Diisopropylethylamine (DIPEA or Hünig's base), serves as an effective non-nucleophilic base in amide coupling reactions. The steric hindrance provided by the isopropyl groups prevents the amine from competing with the desired nucleophile (primary or secondary amine) in attacking the activated carboxylic acid species. Its primary role is to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. This property is crucial in peptide synthesis and the formation of amide bonds in complex molecules, where minimizing side reactions is paramount.

Experimental Protocol: Amide Synthesis using a Carbodiimide Coupling Reagent

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using N,N'-Diisopropylethylenediamine as the base and a carbodiimide as the coupling agent.

Workflow for Amide Synthesis:

Caption: General workflow for amide synthesis.

Materials:

-

Carboxylic acid

-

Amine (primary or secondary)

-

N,N'-Diisopropylethylenediamine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C, add N,N'-Diisopropylethylenediamine (2.0-3.0 equiv).

-

Add EDC·HCl (1.2-1.5 equiv) to the reaction mixture and stir for 15 minutes at 0 °C.

-

Add the amine (1.1 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data for Amide Synthesis:

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | EDC·HCl | DIPEA | DCM | >90 | General Protocol |

| Acetic Acid | Aniline | HATU | DIPEA | DMF | >95 | General Protocol |

| Boc-Proline | Glycine methyl ester | HBTU | DIPEA | DMF | >90 | General Protocol |

Ligand in Asymmetric Catalysis

Application Note: Chiral diamines are privileged ligands in asymmetric catalysis. While N,N'-Diisopropylethylenediamine itself is achiral, its derivatives, where chirality is introduced into the ethylenediamine backbone or the N-substituents, are effective ligands for a variety of asymmetric transformations. These chiral ligands can coordinate to a metal center (e.g., copper, palladium, rhodium) to create a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the product in excess. A notable application is in copper-catalyzed asymmetric Henry (nitroaldol) reactions.

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

This protocol outlines a general procedure for the enantioselective addition of nitromethane to an aldehyde, catalyzed by a copper(II) complex of a chiral bis(oxazoline) ligand, with N,N'-Diisopropylethylenediamine used as a base.

Proposed Catalytic Cycle:

Application Notes and Protocols: N,N-Diisopropylethylenediamine in Polymer Functionalization

Topic: N,N-Diisopropylethylenediamine as a Reagent in Polymer Chemistry

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DIPEDA) is a versatile diamine reagent with significant applications in polymer chemistry, particularly in the post-polymerization modification of existing polymers to introduce functional moieties. While its direct role as a monomer or catalyst in polymerization reactions is not extensively documented, its utility in the functionalization of biodegradable and biocompatible polymers like poly(aspartic acid) derivatives is noteworthy. This document provides detailed application notes and protocols for the use of DIPEDA in the synthesis of functionalized poly(aspartamide)s, a class of polymers with considerable potential in drug delivery and biomedical applications.

The primary application highlighted is the ring-opening reaction of polysuccinimide (PSI), a precursor polymer, with this compound. This reaction grafts the diisopropylethylenediamine moiety onto the polymer backbone, creating a cationic poly(aspartamide) derivative. The introduction of the tertiary amine and primary amine groups imparts pH-responsive properties and provides sites for further conjugation, making these modified polymers attractive for various advanced applications.

Application: Synthesis of Functionalized Poly(aspartamide)s

The reaction of polysuccinimide (PSI) with primary amines, such as the primary amine group of this compound, is a straightforward and efficient method for producing poly(aspartamide) derivatives. This ring-opening amidation occurs at either the α or β carbonyl group of the succinimide ring.[1]

Logical Workflow for Poly(aspartamide) Synthesis

Caption: Workflow for the synthesis and functionalization of poly(aspartamide).

Experimental Protocols

Protocol 1: Synthesis of Polysuccinimide (PSI) Precursor

This protocol describes the synthesis of the polysuccinimide (PSI) backbone, which serves as the precursor for functionalization with DIPEDA.

Materials:

-

L-Aspartic acid

-

85% Phosphoric acid

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Three-neck round-bottom flask

-

Vacuum oven

-

Mechanical stirrer

Procedure:

-

Preheat 200 g of L-aspartic acid in a three-neck flask in an oven at 80°C for 1 hour to remove any residual moisture.

-

Add 20 mL of 85% phosphoric acid to the preheated L-aspartic acid and stir thoroughly to ensure a homogeneous mixture.

-

Transfer the flask to a vacuum oven and heat to 200°C under a pressure of approximately 0.085 MPa.

-

Continue the polymerization reaction for 2 hours.

-

After 2 hours, remove the product from the oven and allow it to cool. The resulting solid is the crude polysuccinimide (PSI).

-

Crush the crude PSI into a powder.

-

Dissolve the crude PSI powder in DMF and precipitate it by adding distilled water while stirring.

-

Filter the precipitated PSI and wash the filter cake with distilled water until the filtrate is neutral.

-

Dry the purified PSI in an oven at 65°C to a constant weight.[2]

Protocol 2: Functionalization of PSI with this compound (DIPEDA)

This protocol details the ring-opening reaction of PSI with DIPEDA to synthesize the functionalized poly(aspartamide).

Materials:

-

Polysuccinimide (PSI)

-

This compound (DIPEDA)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Schlenk flask

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve a specific amount of PSI in anhydrous DMF. The concentration will depend on the desired final polymer concentration.

-

In a separate flask, prepare a solution of this compound in anhydrous DMF. The molar ratio of DIPEDA to the succinimide repeating units in PSI can be varied to control the degree of functionalization.

-

Slowly add the DIPEDA solution dropwise to the stirring PSI solution at room temperature.

-

Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the succinimide ring peaks and the appearance of amide peaks.

-

After the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with diethyl ether to remove any unreacted DIPEDA and residual DMF.

-

Dry the final product, the this compound-functionalized poly(aspartamide), under vacuum to a constant weight.

Data Presentation

The following table summarizes representative data for the characterization of the precursor and functionalized polymers. The exact values will vary depending on the specific reaction conditions.

| Parameter | Polysuccinimide (PSI) | DIPEDA-Functionalized Poly(aspartamide) |

| Appearance | White/off-white powder | Pale yellow solid |

| Solubility | Soluble in DMF, DMSO | Soluble in water (pH dependent), DMF |

| FT-IR Peaks (cm⁻¹) | ~1715 (imide C=O) | ~1650 (amide I), ~1550 (amide II) |

| ¹H NMR Signals (ppm) | Backbone protons | Backbone protons, Isopropyl protons |

| Molecular Weight (GPC) | Varies | Varies (slight increase expected) |

| Degree of Substitution | N/A | Controllable by reactant stoichiometry |

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful reaction is confirmed by the disappearance of the characteristic imide carbonyl peaks of PSI (around 1715 cm⁻¹) and the appearance of amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) in the spectrum of the product.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum of the functionalized polymer will show new signals corresponding to the isopropyl and ethylenediamine protons of the grafted DIPEDA, in addition to the signals from the poly(aspartic acid) backbone.

-